N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Description
Properties
CAS No. |
887461-84-9 |
|---|---|
Molecular Formula |
C11H10ClN3O4S |
Molecular Weight |
315.73 |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O4S/c1-6-2-3-7(12)4-8(6)15-20(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17) |
InChI Key |
WRDFHBPWCKPBOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CNC(=O)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a urea derivative under acidic or basic conditions.
Chlorination and Methylation: The phenyl ring is chlorinated and methylated using appropriate reagents such as chlorine gas and methyl iodide.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the chlorinated methylphenyl pyrimidine with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: High-purity starting materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s reactivity.
Condensation Reactions: The pyrimidine ring can undergo condensation reactions with various nucleophiles, forming new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrimidines, sulfonamides, and phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chlorinated phenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sulfonamide-Pyrimidine Hybrids
Key Compounds:
N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide ()
- Structure : Pyridine ring with bromo and methoxy substituents linked to a 2,4-difluorophenylsulfonamide.
- Synthesis : Reacts 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine.
- Comparison : The pyridine core and bromo substituent differ from the target compound’s pyrimidine-dione and chloro-methylphenyl group, which may alter electronic properties and target selectivity .
Compound 8t (): N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide Structure: Combines a sulfonamide-linked oxadiazole-indole hybrid with the same 5-chloro-2-methylphenyl group. Molecular Weight: 428.5 g/mol vs. the target compound’s hypothetical weight (estimated ~340–360 g/mol). Bioactivity: Exhibited α-glucosidase inhibition (IC₅₀ = 12.3 µM), suggesting sulfonamide derivatives may target metabolic enzymes.
Chloro-Substituted Aryl Derivatives
(E)-N-(5-chloro-2-methylphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (D13) ()
- Structure : Shares the 5-chloro-2-methylphenyl group but replaces sulfonamide-pyrimidine with an acrylamide-dioxocin hybrid.
- Physical Properties : Melting point = 107–108°C; ¹H-NMR shows aromatic protons at δ 7.84 (d, J = 2.1 Hz) and δ 7.12 (m). The target compound’s sulfonamide and pyrimidine-dione groups may increase polarity, leading to higher melting points and distinct NMR shifts .
N-(5-Chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide () Structure: Chloro-pyridine linked to a nitrobenzamide.
Table 1: Key Properties of Analogous Compounds
*Data for the target compound are inferred from structural analogs.
Biological Activity
N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine ring with a sulfonamide group and a chloro-substituted aromatic ring. Its molecular structure can be represented as follows:
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of chlorinating agents, sulfonating agents, and various catalysts to optimize yield and purity. Reaction conditions such as temperature and solvent choice are critical for successful synthesis .
Antimicrobial Properties
Research has demonstrated that sulfonamides, including this compound, exhibit notable antimicrobial activity. A study evaluated a series of synthesized sulfonamides against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed promising activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus .
| Microorganism | Activity |
|---|---|
| Methicillin-sensitive S. aureus | Active |
| Methicillin-resistant S. aureus | Active |
| Mycobacterium tuberculosis | Moderate activity |
| Mycobacterium avium | Moderate activity |
The mechanism of action involves the inhibition of specific enzymes or receptors. The compound likely interacts with bacterial dihydropteroate synthase, disrupting folate synthesis, which is essential for bacterial growth and replication. This inhibition leads to bactericidal effects .
Case Studies
-
Antibacterial Activity Study :
- In vitro tests indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- The compound was further evaluated for its potential in combination therapies to enhance efficacy against resistant strains.
-
Cytotoxicity Evaluation :
- A cytotoxicity assay was performed on human cell lines to assess the safety profile of the compound.
- Results indicated low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
Q & A
Basic: How can researchers optimize the synthesis of N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide to maximize yield and purity?
Methodological Answer:
The synthesis of this sulfonamide-pyrimidine hybrid requires multi-step reactions, including sulfonamide coupling and pyrimidine ring functionalization. Key factors include:
- Reagent Selection: Use sodium hydride for deprotonation steps to activate nucleophilic sites on the pyrimidine ring .
- Solvent Optimization: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control: Maintain temperatures between 60–80°C during sulfonamide coupling to avoid side reactions .
- Purification: Column chromatography with dichloromethane/methanol gradients (9:1 ratio) effectively isolates the compound .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variations) may arise from assay conditions or target specificity. Mitigation strategies include:
- Standardized Assay Design: Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Orthogonal Validation: Confirm activity via independent methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays for functional inhibition) .
- Target Profiling: Use computational docking (AutoDock Vina) to predict off-target interactions that may explain divergent results .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm the pyrimidine ring (δ 8.2–8.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.3 ppm for NH) .
- IR Spectroscopy: Validate carbonyl stretches (1650–1750 cm⁻¹ for pyrimidine dioxo groups) and sulfonamide S=O bonds (1150–1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C11H9ClN3O4S) with <2 ppm error .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for kinase targets?
Methodological Answer:
- Substituent Modification: Replace the 5-chloro-2-methylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to ATP pockets .
- Scaffold Hybridization: Fuse the pyrimidine ring with chromeno groups (as in related compounds) to increase steric complementarity with kinase active sites .
- In Silico Screening: Use molecular dynamics simulations (AMBER) to predict substituent effects on binding free energy .
Basic: What analytical methods are recommended for assessing purity in preclinical studies?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm; purity ≥95% is acceptable for in vitro assays .
- Thermogravimetric Analysis (TGA): Monitor decomposition profiles to detect solvent residues or hygroscopicity .
Advanced: How can researchers identify the primary biological target of this compound in complex cellular systems?
Methodological Answer:
- Chemical Proteomics: Employ affinity-based protein profiling (ABPP) with a biotinylated analog to pull down interacting proteins .
- CRISPR-Cas9 Knockout Screens: Identify genes whose deletion abolishes compound activity, narrowing potential targets .
- X-ray Crystallography: Co-crystallize the compound with candidate targets (e.g., kinases) to resolve binding modes .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions: Keep at –20°C under argon to prevent oxidation of the sulfonamide group .
- Light Sensitivity: Use amber vials to avoid photodegradation of the pyrimidine ring .
Advanced: How can computational modeling address solubility challenges in formulation?
Methodological Answer:
- Solubility Prediction: Use COSMO-RS simulations to identify co-solvents (e.g., PEG 400) that improve aqueous solubility without altering bioactivity .
- Salt Formation: Screen counterions (e.g., hydrochloride) via Hansen solubility parameters to enhance crystallinity .
Basic: What synthetic routes minimize the formation of regioisomeric byproducts?
Methodological Answer:
- Directed Metalation: Use lithium hexamethyldisilazide (LiHMDS) to selectively deprotonate the pyrimidine C5 position before sulfonamide coupling .
- Protecting Groups: Temporarily block the 2-methylphenyl group with tert-butyldimethylsilyl (TBDMS) to prevent unwanted substitutions .
Advanced: How do enzyme- versus cell-based assays yield divergent mechanistic insights for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
